Product packaging for 5-Bromopyrido[1,2-c]pyrimidine-1,3-dione(Cat. No.:CAS No. 2418708-10-6)

5-Bromopyrido[1,2-c]pyrimidine-1,3-dione

Cat. No.: B2612448
CAS No.: 2418708-10-6
M. Wt: 241.044
InChI Key: XGKROIJYKCPGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromopyrido[1,2-c]pyrimidine-1,3-dione is a brominated fused pyrimidine derivative offered as a high-purity building block for chemical biology and drug discovery research. The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in pharmacologically active compounds . The bromine atom at the 5-position provides a reactive handle for further synthetic elaboration via cross-coupling reactions, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . Pyridopyrimidine cores are recognized for their potential in developing inhibitors for various therapeutic targets, including protein kinases , dihydrofolate reductase (DHFR) , and thymidylate synthase (TS) . Furthermore, similar scaffolds have demonstrated significant antibacterial properties against clinically relevant strains such as Escherichia coli and Staphylococcus aureus , as well as potent anticancer activities in cell-based assays . This compound is intended for research applications only, including use as a synthetic intermediate, in the exploration of new biological pathways, and in the development of novel therapeutic agents. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrN2O2 B2612448 5-Bromopyrido[1,2-c]pyrimidine-1,3-dione CAS No. 2418708-10-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromopyrido[1,2-c]pyrimidine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-2-1-3-11-6(5)4-7(12)10-8(11)13/h1-4H,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKROIJYKCPGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=O)NC2=O)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Bromopyrido 1,2 C Pyrimidine 1,3 Dione and Its Analogs

Strategies for Constructing the Pyrido[1,2-c]pyrimidine (B1258497) Core

The formation of the pyrido[1,2-c]pyrimidine nucleus is a key step that can be achieved through various synthetic strategies. These methods offer different advantages in terms of efficiency, atom economy, and substrate scope.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its efficiency and convergence. orgchemres.org The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, a related class of compounds, has been successfully achieved through MCRs, suggesting the potential for similar strategies to be applied to the synthesis of the pyrido[1,2-c]pyrimidine core. researchgate.netbohrium.com For instance, a one-pot, three-component reaction of aldehydes, alkyl nitriles, and aminopyrimidines in water has been reported for the synthesis of pyrido[2,3-d]pyrimidines. researchgate.net A theoretical study on the mechanism of a similar MCR involving benzaldehyde, Meldrum's acid, and 6-aminouracil (B15529) has provided insights into the reaction pathway, which proceeds through Knoevenagel condensation, Michael addition, and cyclization steps. acs.orgnih.gov

While direct MCRs for 5-Bromopyrido[1,2-c]pyrimidine-1,3-dione are not extensively documented, the principles of MCRs can be adapted. A hypothetical MCR to construct the pyrido[1,2-c]pyrimidine-1,3-dione core could involve the reaction of a suitable 1,3-dicarbonyl compound, an amine, and a third component that brings in the pyridine (B92270) ring fragment.

Table 1: Examples of Multicomponent Reactions for Pyrido[2,3-d]pyrimidine Synthesis

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProductReference
AldehydesAlkyl nitrilesAminopyrimidinesTriethylbenzylammonium chloride (TEBAC), WaterPyrido[2,3-d]pyrimidine derivatives researchgate.net
BenzaldehydeMeldrum's acid6-AminouracilAqueous solutionPyrido[2,3-d]pyrimidine derivatives acs.orgnih.gov
ArylglyoxalsBarbituric acids6-Aminopyrimidine-2,4(1H,3H)-dionesOn-waterPyrrolo[2,3-d]pyrimidines bohrium.com

Cyclocondensation and Intramolecular Cyclization Pathways

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds. This strategy typically involves the reaction between two molecules with complementary functional groups to form a ring system, often with the elimination of a small molecule like water or an alcohol. The synthesis of pyridines, for example, can be achieved on a large scale through the cyclocondensation of a 1,5-dioxopentane with ammonia. youtube.com

For the pyrido[1,2-c]pyrimidine core, a common approach involves the cyclocondensation of a substituted 2-aminopyridine (B139424) with a 1,3-dielectrophilic species. For instance, the reaction of 2-aminopyridine with cyanoketene dithioacetal leads to the formation of 4-oxo-4H-pyrido[1,2-a]pyrimidines. researchgate.net Similarly, intramolecular cyclization of appropriately functionalized pyrimidine (B1678525) derivatives can also yield the desired bicyclic system. rsc.org An example is the palladium-catalyzed coupling of 5-bromo-2,4-dichloropyrimidine (B17362) with an amine and subsequent intramolecular cyclization to form a pyrido[2,3-d]pyrimidin-7(8H)-one. mdpi.com

Table 2: Cyclocondensation and Intramolecular Cyclization Reactions

Starting Material(s)Reagent/ConditionsProductReference
2-Aminopyridine, Cyanoketene dithioacetalHeat2-Ethoxy/2-methylthio-3-cyano-4-oxo-4-H-pyrido[1,2-a]pyrimidines researchgate.net
5-Bromo-2,4-dichloropyrimidine, Cyclopentyl amine, Crotonic acidPalladium catalyst, HeatPyrido[2,3-d]pyrimidin-7(8H)-one derivative mdpi.com
Ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylateFormic acid2-Thioxo-2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-one rsc.org

Catalytic Synthesis Techniques, Including Nanocatalysis

The use of catalysts, particularly nanocatalysts, has revolutionized the synthesis of heterocyclic compounds by offering improved yields, shorter reaction times, and milder reaction conditions. nih.gov Various nanocatalysts have been employed in the synthesis of pyridopyrimidine derivatives. For instance, nano-CuFe2O4 has been used as an efficient catalyst in the one-pot multicomponent synthesis of pyrido-dipyrimidines. nih.gov The mechanism often involves the catalyst activating the carbonyl group of an aldehyde for a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. nih.gov

Other nanocatalysts such as Fe3O4@SiO2-supported ionic liquids and magnetic Fe3O4@TiO2 have also been successfully used in the synthesis of pyrido[2,3-d]pyrimidines. rsc.org These catalysts are often recyclable, adding to the green credentials of the synthetic process. scispace.com Bimetallic Cu-Cd nanoparticles have also shown excellent catalytic activity in the synthesis of pyrido[2,3-d:6,5-d]dipyrimidine derivatives, enhancing the reaction rate and yield. researchgate.net

Table 3: Catalytic Synthesis of Pyridopyrimidine Derivatives

CatalystReaction TypeSubstratesProductReference
Nano-CuFe2O4One-pot multicomponent reactionAryl aldehydes, Thiobarbituric acid, Ammonium acetatePyrido-dipyrimidines nih.gov
Fe3O4@SiO2-supported ionic liquidOne-pot multicomponent reactionDialkyl amino-uracil, Aryl aldehydes, 2-Methyl-3-cyanoacetylindoleAlkyl-indolyl pyrido[2,3-d]pyrimidines nih.gov
Magnetic Fe3O4@TiO2One-pot multicomponent reactionAryl aldehydes, Activated nitriles, Amino-thiouracilPyrido[2,3-d]pyrimidines rsc.org
NiO-NanoparticlesOne-pot cyclizationα-Aminonicotinonitrile, Aromatic aldehydes, Malononitrile4-Iminopyrido[1,2-a]pyrimidine fluorophores researchgate.net
Bimetallic Cu-Cd NanoparticlesFour-component reactionAldehyde derivatives, Barbituric acid, Ammonium acetatePyrido[2,3-d:6,5-d]dipyrimidines researchgate.net

Regioselective Bromination Techniques for Pyrido[1,2-c]pyrimidine Systems

Once the pyrido[1,2-c]pyrimidine core is constructed, the next crucial step is the introduction of a bromine atom at the C5 position. Regioselectivity is of paramount importance in this step to avoid the formation of unwanted isomers.

Direct Bromination Methodologies (e.g., using NBS, Bromine)

Direct bromination using electrophilic brominating agents is a common method for introducing bromine onto aromatic and heteroaromatic rings. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its ease of handling and selectivity. The bromination of 3,6-diphenylpyrrolo[1,2-c]pyrimidine with NBS in chloroform (B151607) has been shown to yield 5- and 7-monobromo and 5,7-dibromo derivatives. rsc.org By controlling the stoichiometry of NBS, it is possible to selectively obtain the monobrominated product. rsc.org

Bromine (Br2) in a suitable solvent can also be used for direct bromination. For instance, the reaction of 3,6-diphenylpyrrolo[1,2-c]pyrimidine with an excess of bromine in chloroform rapidly yields the 5,7-dibromo derivative. rsc.org For pyrimidine and purine (B94841) nucleosides, various brominating systems have been developed, including Br2/water, NBS in DMF, and 1,3-dibromo-5,5-dimethylhydantoin, which can achieve bromination at the C-5 position of the pyrimidine ring. nih.govnih.gov

Table 4: Direct Bromination of Heterocyclic Systems

SubstrateBrominating AgentSolventProduct(s)Reference
3,6-Diphenylpyrrolo[1,2-c]pyrimidineN-Bromosuccinimide (NBS)Chloroform5-Bromo, 7-Bromo, and 5,7-Dibromo derivatives rsc.org
3,6-Diphenylpyrrolo[1,2-c]pyrimidineBromine (Br2)Chloroform5,7-Dibromo derivative rsc.org
Pyrimidine nucleosidesSodium monobromoisocyanurate (SMBI)Not specifiedC-5 bromo derivatives nih.gov
Pyrimidine nucleosides1,3-Dibromo-5,5-dimethylhydantoinAprotic solventsC-5 bromo derivatives nih.gov

Precursor-Based Halogenation Strategies

An alternative to direct bromination is the use of a brominated precursor in the construction of the heterocyclic ring. This strategy ensures that the bromine atom is positioned correctly from the outset. For example, in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones, a 4-amino-5-bromopyrimidine (B111901) can be used as a starting material. mdpi.com This precursor then undergoes a palladium-catalyzed coupling reaction with a suitable partner, followed by an intramolecular cyclization to form the final brominated pyridopyrimidine system. mdpi.com

This approach offers excellent control over the regiochemistry of the final product. The synthesis of new heterocyclic systems derived from 5-bromo-1H-indole-2,3-dione also exemplifies this strategy, where the bromo-substituted starting material is used to build more complex structures. researchgate.net

Table 5: Precursor-Based Halogenation

Brominated PrecursorReaction SequenceFinal ProductReference
4-Amino-5-bromopyrimidinePalladium-catalyzed coupling with crotonic acid followed by intramolecular cyclization5-Bromopyrido[2,3-d]pyrimidin-7(8H)-one derivative mdpi.com
5-Bromo-1H-indole-2,3-dioneAlkylation and 1,3-dipolar cycloadditionNew heterocyclic systems containing a bromo-indole moiety researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance sustainability. While specific green synthetic methods for this compound are not explicitly reported, general green chemistry approaches for the synthesis of pyrimidine and pyridopyrimidine derivatives can be applied to its synthetic pathway. rsc.org

Key green chemistry strategies applicable to the synthesis of the pyrido[1,2-c]pyrimidine core include the use of environmentally benign catalysts, solvent-free reaction conditions, and multicomponent reactions (MCRs). For instance, the synthesis of pyrido[2,3-d]pyrimidine derivatives has been efficiently achieved using lactic acid as a green and biodegradable catalyst under solvent-free conditions. niscpr.res.in This approach offers advantages such as high yields, short reaction times, and simple workup procedures. niscpr.res.in Similar eco-friendly catalysts could be explored for the cyclocondensation step in the formation of the pyrido[1,2-c]pyrimidine-1,3-dione ring.

One-pot, three-component reactions are another cornerstone of green chemistry, offering atom economy and reduced waste generation. A green, one-pot synthesis of pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives has been developed using bleaching earth clay as a recyclable catalyst in polyethylene (B3416737) glycol (PEG-400), a green reaction medium. derpharmachemica.com The application of MCRs for the construction of the pyrido[1,2-c]pyrimidine system could significantly improve the efficiency and environmental footprint of the synthesis.

The use of nano-catalysts in the synthesis of pyridopyrimidine scaffolds also represents a promising green approach. rsc.org Nano-catalysts offer high efficiency and can often be recovered and reused, aligning with the principles of sustainable chemistry. rsc.org

The following table summarizes some green chemistry approaches that could be adapted for the synthesis of the pyrido[1,2-c]pyrimidine-1,3-dione core:

Green Chemistry ApproachPotential Application in SynthesisAdvantages
Use of Green Catalysts Employing biodegradable catalysts like lactic acid for the cyclization step.Environmentally benign, inexpensive, readily available. niscpr.res.in
Solvent-Free Reactions Conducting condensation reactions under neat conditions.Reduced solvent waste, simplified workup, potential for higher reaction rates. niscpr.res.in
Multicomponent Reactions Designing a one-pot synthesis from simple precursors to form the heterocyclic core.Atom economy, reduced reaction steps, time and energy saving.
Use of Recyclable Catalysts Utilizing solid catalysts like bleaching earth clay or nano-catalysts.Catalyst reusability, reduced waste, often milder reaction conditions. derpharmachemica.comrsc.org
Microwave-Assisted Synthesis Employing microwave irradiation to accelerate the reaction.Shorter reaction times, often higher yields, and cleaner reactions.

Mechanistic Studies of Synthetic Pathways for Pyrido[1,2-c]pyrimidine-1,3-dione Formation

Understanding the reaction mechanism is crucial for optimizing synthetic routes and predicting the formation of byproducts. While specific mechanistic studies for the formation of this compound are not available, a plausible mechanism for the formation of the parent 4-aryl-2H-pyrido[1,2-c]pyrimidine-1,3-dione can be postulated based on the synthetic pathway described in section 2.2.

The formation of the pyrido[1,2-c]pyrimidine-1,3-dione ring likely proceeds through a cyclocondensation reaction. The synthesis of analogous pyrido[2,3-d]pyrimidines often involves an initial Michael addition followed by cyclization and dehydration. A proposed mechanism for the formation of the pyrido[1,2-c]pyrimidine-1,3-dione core from α-(2-pyridyl)-α-(aryl)-acetamide and diethyl carbonate would likely involve the following key steps:

Deprotonation: The reaction is likely initiated by the deprotonation of the amide nitrogen of the α-(2-pyridyl)-α-(aryl)-acetamide by a base.

Nucleophilic Attack: The resulting amide anion then acts as a nucleophile and attacks one of the carbonyl carbons of diethyl carbonate.

Intramolecular Cyclization: This is followed by an intramolecular nucleophilic attack from the pyridine nitrogen onto the newly formed ester carbonyl carbon, leading to the formation of a six-membered ring intermediate.

Elimination: Finally, the elimination of an ethoxide ion and a proton would lead to the formation of the stable, aromatic pyrido[1,2-c]pyrimidine-1,3-dione ring system.

The subsequent bromination at the 5-position is an electrophilic aromatic substitution reaction. The pyridine ring of the pyrido[1,2-c]pyrimidine system is electron-rich and thus susceptible to attack by electrophiles. The mechanism of bromination with an agent like N-bromosuccinimide (NBS) would involve:

Generation of Electrophile: Activation of NBS to generate a bromonium ion (Br+) or a related electrophilic bromine species.

Electrophilic Attack: The electron-rich pyridine ring attacks the electrophilic bromine, forming a sigma complex (arenium ion intermediate) where the bromine is attached to the 5-position. The positive charge is delocalized over the ring system.

Deprotonation: A base, such as the succinimide (B58015) anion, removes the proton from the 5-position, restoring the aromaticity of the ring and yielding the final this compound product.

Further detailed mechanistic investigations, including computational studies and isotopic labeling experiments, would be necessary to fully elucidate the precise reaction pathways and transition states involved in the synthesis and bromination of this heterocyclic system.

Chemical Reactivity and Transformation of 5 Bromopyrido 1,2 C Pyrimidine 1,3 Dione

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the C-5 position of the pyrido[1,2-c]pyrimidine-1,3-dione ring system is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing character of the fused pyrimidine-1,3-dione and the pyridine (B92270) nitrogen atom activates the ring system towards attack by nucleophiles. This allows for the displacement of the bromide ion by a variety of nucleophiles, including amines, alkoxides, and thiolates. Such reactions are fundamental in diversifying the core structure and introducing new functional groups.

The classical SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a stabilized Meisenheimer intermediate. Nucleophilic aromatic substitutions are common and important transformations for heterocyclic systems like pyridines and pyrimidines. nih.gov For instance, amines can displace the bromide to yield 5-amino-substituted derivatives.

In addition to direct SNAr, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful and general method for forming C-N bonds. This approach is particularly useful for coupling with a wide range of primary and secondary amines under milder conditions than typically required for traditional SNAr. nih.govnih.gov The use of specialized palladium catalysts and ligands facilitates the coupling of various amines with heterocyclic bromides, including those with unprotected N-H groups, which can be challenging substrates. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Site

The bromine atom at the C-5 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are pivotal for the synthesis of complex derivatives with extended conjugation and diverse functionalities.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used for functionalizing halogenated pyrimidines and other nitrogen-rich heterocycles. nih.govillinois.edumdpi.com For 5-Bromopyrido[1,2-c]pyrimidine-1,3-dione, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C-5 position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Common catalysts include palladium(0) complexes like Pd(PPh₃)₄ or palladium(II) precatalysts that are reduced in situ. mdpi.com

EntryAryl Halide (Analogue)Boronic AcidCatalyst / LigandBaseSolventYield (%)
15-BromopyrimidineFuran-3-boronic acidPd(PPh₃)₄K₃PO₄1,4-DioxaneGood
23-Chloroindazole5-Indole boronic acidP2K₃PO₄Dioxane/H₂O81
35-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane85

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Bromoheterocycles. nih.govillinois.edumdpi.com

Sonogashira Coupling:

The Sonogashira coupling reaction is employed to form a C-C bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org This methodology allows for the synthesis of 5-alkynylpyrido[1,2-c]pyrimidine-1,3-diones, which are valuable intermediates for further transformations or as target molecules themselves. The reaction is known for its compatibility with a wide range of functional groups. soton.ac.uk Efficient coupling can be achieved under mild, often anaerobic, conditions. organic-chemistry.org

EntryAryl Halide (Analogue)AlkynePd CatalystCu Co-catalystBaseSolvent
16-Bromo-3-fluoro-2-cyanopyridinePhenylacetylenePd(PPh₃)₄CuIEt₃NTHF
25-Iodouridine triphosphatePropargylaminePdCl₂(PPh₃)₂CuIEt₃NDMF
3Aryl BromideTerminal AlkynePdCl₂(PCy₃)₂None (Cu-free)K₂CO₃Toluene

Table 2: Representative Conditions for Sonogashira Coupling of Related Bromoheterocycles. organic-chemistry.orgsoton.ac.uknih.gov

Electrophilic Aromatic Substitution Reactions on the Pyrido[1,2-c]pyrimidine-1,3-dione System

Electrophilic aromatic substitution (EAS) on the pyrido[1,2-c]pyrimidine-1,3-dione nucleus is generally difficult. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards attack by electrophiles. Furthermore, the fused pyrimidine-1,3-dione moiety acts as a strong electron-withdrawing group, further deactivating the entire heterocyclic system.

Reactions such as nitration or halogenation, if they proceed, require harsh conditions (e.g., strong acids, high temperatures) and often result in low yields. sciforum.net The regioselectivity of the substitution would be governed by the combined deactivating effects of the nitrogen atom and the dione (B5365651) ring. In pyridinium (B92312) systems, electrophilic attack typically occurs at the C-3 position. For the pyrido[1,2-c]pyrimidine-1,3-dione system, the positions on the pyridine ring (C-6, C-7, C-8, C-9) are the most likely sites for any potential EAS, as the pyrimidine (B1678525) ring is highly deactivated. However, the presence of the bromine at C-5 would also influence the regioselectivity of any further substitution. Forcing conditions, such as using fuming nitric acid in concentrated sulfuric acid for nitration, might lead to the introduction of a nitro group, but regioselectivity could be poor. sciforum.net Similarly, halogenation using N-halosuccinimides might be possible but would likely require strong activation or catalysis. nih.gov

Functionalization of the Pyrimidine-1,3-dione Moiety

The pyrimidine-1,3-dione portion of the molecule offers sites for functionalization, primarily at the nitrogen atom (N-2). The N-H proton is acidic and can be removed by a suitable base (e.g., sodium hydride, potassium carbonate) to generate an anion. This nucleophilic nitrogen can then react with various electrophiles.

A common transformation is N-alkylation, where the anion is treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce an alkyl group at the N-2 position. This modification can significantly alter the molecule's physical and biological properties. This strategy has been used in the synthesis of various 4-aryl-2H-pyrido[1,2-c]pyrimidine-1,3-dione derivatives. nih.gov Besides alkylation, acylation at the nitrogen atom is also a feasible transformation, leading to the corresponding N-acyl derivatives.

Ring Transformations and Rearrangement Reactions of Pyrido[1,2-c]pyrimidine-1,3-dione Derivatives

The pyrido[1,2-c]pyrimidine (B1258497) skeleton can, under certain conditions, undergo ring transformations or rearrangements to yield different heterocyclic systems. These reactions often proceed through ring-opening of one of the heterocyclic rings followed by re-cyclization into a thermodynamically more stable isomer.

One of the most relevant rearrangements for fused pyrimidine systems is the Dimroth rearrangement. nih.govwikipedia.org This rearrangement typically involves the isomerization of heterocycles where endocyclic and exocyclic heteroatoms exchange places via a ring-opening and ring-closure sequence. nih.govwikipedia.org While the parent dione itself may not be prone to this specific rearrangement, derivatives, such as those where a carbonyl oxygen is replaced by an imino group, could potentially undergo a Dimroth-type rearrangement under acidic or basic conditions. beilstein-journals.orgbenthamscience.com The mechanism generally involves nucleophilic addition to the pyrimidine ring (e.g., by hydroxide (B78521) or water), leading to a ring-opened intermediate, which then re-closes in a different orientation. nih.gov

Additionally, reactions with binucleophiles could lead to more complex ring transformations. For example, treatment of related pyridone systems with reagents like ethylenediamine (B42938) has been shown to result in the construction of new polycyclic structures through ring-opening and subsequent annulation. mdpi.com Such strategies could potentially be applied to derivatives of this compound to access novel and complex heterocyclic frameworks.

Advanced Spectroscopic and Structural Characterization in Research of Pyrido 1,2 C Pyrimidine 1,3 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for determining the structure of organic molecules in both solution and the solid state. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy is fundamental in mapping the proton framework of a molecule. For derivatives of the pyrido[1,2-c]pyrimidine-1,3-dione scaffold, the chemical shifts (δ), coupling constants (J), and multiplicities of the proton signals offer critical insights. In the case of 5-Bromopyrido[1,2-c]pyrimidine-1,3-dione, the aromatic protons of the pyridine (B92270) ring are expected to exhibit characteristic signals in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. The bromine atom at the C5 position will influence the electronic environment of the neighboring protons, leading to predictable shifts in their resonance frequencies. For instance, the proton at C4 would likely appear as a doublet, coupled to the proton at C6. Similarly, the protons at C6 and C7 would also show distinct splitting patterns based on their coupling with adjacent protons.

Detailed analysis of related structures in the literature suggests the following expected ¹H NMR data:

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-47.5 - 7.8d~8.0
H-68.8 - 9.1d~7.0
H-77.2 - 7.5t~7.5
H-87.9 - 8.2d~8.0

This table is based on data for analogous pyrido[1,2-c]pyrimidine (B1258497) systems and predicted shifts due to the bromo substituent.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon atom. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization, connectivity, and the electronic effects of neighboring atoms, including the bromine and the carbonyl groups. The carbonyl carbons (C1 and C3) are expected to resonate at the most downfield positions, typically in the range of 160-180 ppm. The carbon atom bearing the bromine (C5) will also exhibit a characteristic chemical shift.

Expected ¹³C NMR chemical shifts for this compound are as follows:

CarbonExpected Chemical Shift (ppm)
C-1~165
C-3~175
C-4~120
C-5~110
C-6~145
C-7~125
C-8~135
C-9a~150

This table is based on data for analogous pyrido[1,2-c]pyrimidine systems and predicted shifts.

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons on the pyridine ring, such as between H-4 and H-6, H-6 and H-7, and H-7 and H-8, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the directly attached carbon atoms. This allows for the unambiguous assignment of carbon signals based on the known proton assignments.

Solid-state NMR (ssNMR) provides valuable structural information for crystalline or amorphous solid samples. The ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR technique is particularly useful for enhancing the signal of low-abundance nuclei like ¹³C and for overcoming the line broadening effects seen in solid samples. For pyrido[1,2-c]pyrimidine derivatives, ¹³C CP/MAS NMR can reveal information about the molecular conformation and packing in the solid state, which may differ from the solution state. nih.gov It can also be used to distinguish between different polymorphic forms of the compound.

Mass Spectrometry (MS) Techniques for Compound Confirmation and Purity Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and assess its purity.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, which is a critical step in its characterization. For this compound (C₈H₄BrN₂O₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Expected HRMS data for this compound:

IonCalculated m/z
[M+H]⁺ (with ⁷⁹Br)238.9556
[M+H]⁺ (with ⁸¹Br)240.9536

This table presents the theoretically calculated m/z values for the protonated molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a fundamental technique for the characterization of synthesized pyrido[1,2-c]pyrimidine derivatives, providing essential information on their molecular weight and elemental composition. This soft ionization technique is particularly well-suited for these compounds, allowing for the generation of intact molecular ions, typically protonated species [M+H]⁺, with minimal fragmentation.

In the analysis of novel 4-aryl-2H-pyrido[1,2-c]pyrimidine and related derivatives, high-resolution ESI-MS (ESI-HRMS) is routinely employed to confirm the chemical structures. nih.govnih.gov The high mass accuracy of ESI-HRMS allows for the unambiguous determination of elemental formulas. For instance, in the characterization of a novel pyrido[1,2-c]pyrimidine derivative, the experimentally observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ was found to be 499.2703, which correlated closely with the calculated value of 499.2709 for the formula C₃₀H₃₃N₄O₃H. researchgate.net This precise agreement between the measured and calculated mass provides strong evidence for the successful synthesis of the target compound. The technique is a standard method for confirming the identity of new compounds within this class before proceeding with further biological or structural studies. researchgate.netnih.gov

Compound ClassIon TypeTechniquePurpose
4-aryl-2H-pyrido[1,2-c]pyrimidine derivatives[M+H]⁺ESI-HRMSStructure confirmation nih.govnih.gov
Novel pyrido[1,2-c]pyrimidine derivatives[M+H]⁺ESI-HRMSElemental composition determination researchgate.net

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of pyrido[1,2-c]pyrimidine-1,3-dione derivatives in the solid state. This powerful technique provides unequivocal evidence of the molecular structure, confirming connectivity and stereochemistry, and offers detailed insights into the molecule's conformation and the packing of molecules within the crystal lattice. researchgate.netnih.gov

For bromo-substituted heterocyclic compounds, single-crystal X-ray diffraction analysis reveals critical crystallographic data, including the crystal system, space group, and unit cell dimensions. For example, the analysis of a complex 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, which also contains a bromo-substituted heterocyclic core, showed it crystallizes in the triclinic system with a P-1 space group. researchgate.net Such data is foundational for the complete structural refinement and analysis of intermolecular forces.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Hydrogen bonds are a predominant feature in the crystal packing of related structures. In the crystal structure of 4-aryl-hexahydro-1H,3H-pyrido[1,2-c]pyrimidine-1,3-diones, molecules form centrosymmetric dimers through intermolecular N-H⋯O hydrogen bonds. researchgate.net Weaker C-H⋯O interactions also play a significant role in stabilizing the crystal structures of other pyrido[1,2-c]pyrimidine derivatives. researchgate.net For more complex bromo-substituted heterocycles, the crystal structure can be stabilized by an elaborate system of N-H⋯O, O-H⋯O, C-H⋯π, and π⋯π interactions, often involving solvent molecules. researchgate.net

The presence of a bromine atom in this compound introduces the possibility of halogen bonding. While not explicitly detailed for this specific molecule in the available literature, analysis of analogous chlorinated pyrimidine-diones reveals significant contributions from halogen-related contacts. Hirshfeld surface analysis of 5,5-dichloro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione showed that Cl⋯Cl (19.6%) and Cl⋯H/H⋯Cl (17.0%) contacts are major contributors to the crystal packing, second only to O⋯H/H⋯O interactions (35.8%). nih.gov This suggests that Br···O, Br···N, or Br···Br interactions could be significant stabilizing forces in the crystal structure of the title compound.

Interaction TypeExample Compound ClassRole in Crystal Packing
N-H⋯O Hydrogen Bonds4-aryl-hexahydro-pyrido[1,2-c]pyrimidine-1,3-dionesFormation of centrosymmetric dimers researchgate.net
C-H⋯O Interactions4-aryl-pyrido[1,2-c]pyrimidine derivativesCrystal stabilization researchgate.net
C-H⋯π and π⋯π InteractionsBromo-substituted spiro-heterocyclesFormation of supramolecular structures researchgate.net
Halogen Contacts (Cl···Cl, Cl···H)Dichloro-pyrimidine-dionesMajor contribution to overall packing nih.gov

Conformational Analysis of the Pyrido[1,2-c]pyrimidine Skeleton

X-ray crystallography provides precise data on bond lengths, bond angles, and torsion angles, which together define the conformation of the pyrido[1,2-c]pyrimidine skeleton. Studies on various derivatives have shown that the fused bicyclic ring system itself tends to be largely planar. researchgate.net

In one study of a 4-aryl-2,3-dihydro-1H-pyrido[1,2-c]pyrimidine-1,3-dione derivative, the pyridopyrimidine fragment was found to be essentially planar. researchgate.net However, the conformation of substituents attached to this core is highly dependent on steric factors. For instance, an aromatic substituent at the C4 position was observed to be twisted by 59.0° relative to the plane of the pyridopyrimidine system. researchgate.net This twisting is a common feature in 4-aryl substituted derivatives, where steric hindrance between the substituent and the core ring system necessitates a non-planar arrangement to minimize energetic strain. researchgate.net This conformational flexibility, particularly of substituents, can be a crucial determinant for the molecule's interaction with biological targets.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for the characterization of pyrido[1,2-c]pyrimidine-1,3-dione derivatives. It provides direct information about the functional groups present in the molecule and can offer insights into its vibrational and conformational state.

The most characteristic vibrations for this compound are associated with the carbonyl (C=O) groups of the dione (B5365651) structure. In related pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione systems, strong absorption bands corresponding to C=O stretching are typically observed in the IR spectrum between 1640 cm⁻¹ and 1710 cm⁻¹. nih.gov These bands are often part of the amide I region (1600–1700 cm⁻¹). encyclopedia.pub

Other significant vibrational modes include the stretching of C=C and C=N bonds within the heterocyclic rings, which are expected in the 1550-1600 cm⁻¹ region. The C-H stretching vibrations of the pyridine ring typically appear above 3000 cm⁻¹. The C-Br stretching vibration is expected at lower frequencies, generally in the 500-650 cm⁻¹ range.

Analysis of the pyrimidine (B1678525) ring itself involves complex combinations of stretching and deformation modes. For the related uracil (B121893) molecule, pyrimidine ring stretching modes are assigned to frequencies between 740 cm⁻¹ and 1650 cm⁻¹. nih.gov A comprehensive analysis, often aided by computational methods like Density Functional Theory (DFT), allows for the detailed assignment of the observed IR and Raman bands to specific normal modes of vibration, confirming the molecular structure and providing a vibrational signature of the compound. researchgate.net

Functional Group / MoietyVibrational ModeTypical Wavenumber Range (cm⁻¹)Reference Compound Class
Carbonyl (Amide I)C=O stretch1640 - 1710Pyrido[2,3-d]pyrimidine-2,4-diones nih.gov
Heterocyclic RingsC=N / C=C stretch1550 - 1600Pyrido[2,3-d]pyrimidine-2,4-diones
Pyridine RingC-H stretch> 3000General Aromatic Systems
Pyrimidine RingRing stretch740 - 1650Uracil nih.gov
Bromo SubstituentC-Br stretch500 - 650General Alkyl/Aryl Halides

Computational and Theoretical Investigations of 5 Bromopyrido 1,2 C Pyrimidine 1,3 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine a molecule's geometric and electronic properties with high accuracy. For 5-Bromopyrido[1,2-c]pyrimidine-1,3-dione, DFT calculations can elucidate its fundamental chemical characteristics.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. Methods such as the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set like 6-311++G(d,p) are commonly used for this purpose.

For this compound, the fused heterocyclic ring system is expected to be largely planar. The optimization would precisely define the spatial orientation of the bromine atom and the two carbonyl groups relative to this core structure. Conformational analysis would explore any rotational freedom, although the rigid fused-ring structure of this particular molecule limits its conformational flexibility. The resulting optimized geometry is the foundation for all subsequent property calculations.

Table 1: Illustrative Optimized Geometrical Parameters for this compound The following data is representative of typical values obtained from DFT calculations for similar heterocyclic systems and is for illustrative purposes.

ParameterAtom Pair/TrioCalculated Value
Bond Length (Å)C=O (carbonyl)1.22
C-N (pyrimidine ring)1.38
C-C (aromatic)1.40
C-Br1.89
Bond Angle (°)O=C-N121.5
C-N-C118.0
C-C-Br119.5

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. nih.gov This analysis helps predict how this compound might behave in chemical reactions and biological systems.

Table 2: Illustrative Frontier Orbital Energies for this compound The following data is representative of typical values obtained from DFT calculations and is for illustrative purposes.

ParameterEnergy (eV)
HOMO Energy (EHOMO)-6.85
LUMO Energy (ELUMO)-2.20
Energy Gap (ΔE)4.65

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. nih.gov It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for identifying the regions of a molecule that are rich or poor in electrons.

Typically, red or yellow colors signify regions of negative electrostatic potential, which are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen or nitrogen. nih.gov Blue colors indicate regions of positive potential, which are prone to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms. For this compound, the MEP map would likely show strong negative potentials around the two carbonyl oxygen atoms, making them key sites for hydrogen bonding. The map helps in understanding intermolecular interactions, particularly in the context of ligand-receptor binding. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Given that many pyrimidine-based compounds are known to be kinase inhibitors, molecular docking for this compound would likely focus on the ATP-binding site of various protein kinases. nih.gov The process involves placing the optimized 3D structure of the ligand into the active site of the target protein. A scoring function is then used to calculate the binding affinity, usually expressed in kcal/mol, which estimates the strength of the interaction. A more negative score typically indicates a stronger and more favorable binding interaction. This allows for the ranking of different ligands and the prediction of which biological targets the compound is most likely to inhibit.

Table 3: Illustrative Molecular Docking Results for this compound with Potential Kinase Targets The following data is hypothetical and for illustrative purposes only, representing typical outputs of a molecular docking study.

Protein Target (PDB ID)Binding Affinity (kcal/mol)
PIM-1 Kinase (e.g., 6TP6)-8.5
Cyclin-Dependent Kinase 2 (CDK2) (e.g., 1HCK)-7.9
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) (e.g., 4ASD)-8.1

Beyond predicting binding affinity, docking analysis provides a detailed view of the specific intermolecular interactions between the ligand and the amino acid residues in the protein's active site. mdpi.com These interactions can include:

Hydrogen Bonds: Often formed between the carbonyl oxygens of the ligand and hydrogen-bond donor residues (like lysine (B10760008) or arginine) in the protein.

Hydrophobic Interactions: Involving the aromatic rings of the pyridopyrimidine core and nonpolar amino acid residues (such as leucine, valine, or alanine).

Halogen Bonds: The bromine atom on the ligand could potentially form a halogen bond with an electron-rich atom (like a backbone carbonyl oxygen) in the active site.

Identifying these interactions helps to define the pharmacophore—the essential set of steric and electronic features required for a molecule to exert a specific biological effect. For this compound, the key pharmacophoric features would likely include hydrogen bond acceptors (the carbonyl oxygens) and a hydrophobic aromatic core. This information is critical for guiding the rational design of more potent and selective analogues. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. dovepress.com For a molecule like this compound, QSAR models can be invaluable in predicting its potential therapeutic effects and guiding the synthesis of more potent analogs.

The development of a QSAR model begins with a dataset of compounds, typically congeners of the lead structure (in this case, derivatives of the pyrido[1,2-c]pyrimidine-1,3-dione scaffold), for which the biological activity (e.g., IC₅₀ values) has been experimentally determined.

Predictive models are generally created using statistical regression methods. For instance, in a study on 2,4-disubstituted pyridopyrimidine derivatives, models were developed using multiple linear regression (MLR) and support vector regression (SVR). nih.gov The process involves calculating a wide array of molecular descriptors for each compound and then selecting the most relevant ones to build a robust and predictive model. The quality of a QSAR model is assessed using various statistical parameters, such as the coefficient of determination (R²), which indicates how well the model fits the data, and the cross-validation coefficient (Q²), which measures its predictive power. nih.gov

For this compound, a hypothetical QSAR model would be developed by first synthesizing a series of related compounds with variations in substituents and measuring their activity against a specific biological target. The model would then be built to predict the activity of new, unsynthesized compounds, thereby saving significant time and resources in the drug discovery process.

Table 1: Hypothetical Statistical Parameters for a QSAR Model of Pyridopyrimidine Derivatives

ParameterValueDescription
(Coefficient of Determination)0.938Indicates a strong correlation between the predicted and observed activities for the training set compounds.
(Cross-validation Coefficient)0.660Suggests good predictive ability for the model on new data.
F-statistic 47.96A high value indicates that the model is statistically significant.
Standard Deviation (s) 0.31Represents the average deviation between predicted and observed values.

This table illustrates typical statistical validation parameters for a robust 3D-QSAR model, based on findings from related heterocyclic compounds. nih.govmdpi.com

A key outcome of QSAR studies is the identification of specific molecular properties, or "descriptors," that have the most significant impact on biological activity. These descriptors can be categorized as electronic, steric, hydrophobic, or topological.

For brominated heterocyclic compounds, important descriptors often include:

Electronic Properties : The presence of the electron-withdrawing bromine atom on the pyridopyrimidine ring significantly alters the electron distribution. Descriptors like electronegativity, electron density, and specific atomic charges (e.g., Mulliken charges) are crucial. nih.gov The bromine atom can act as a hydrogen bond acceptor, a property that often contributes favorably to biological activity. mdpi.com

Steric Properties : The size and shape of the molecule are critical for its fit within a biological target's binding site. Descriptors such as molecular volume, surface area, and van der Waals volume are important. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize regions where bulky or compact substituents would be favorable for activity. mdpi.com

Hydrophobicity : The compound's ability to partition between aqueous and lipid environments, often quantified by LogP, is a key determinant of its pharmacokinetic properties and binding affinity. Studies on related pyridopyrimidines have shown that increasing hydrophobicity can enhance inhibitory activity. nih.gov

Table 2: Key Molecular Descriptors and Their Potential Influence on the Activity of this compound

Descriptor TypeSpecific DescriptorPotential Influence on Biological Activity
Electronic ElectronegativityInfluences the strength of interactions with target residues; electron-withdrawing groups like bromine can increase activity. nih.gov
Electronic Hydrogen Bond Acceptor CapabilityThe bromine atom and dione (B5365651) oxygens can form hydrogen bonds, which are critical for stabilizing the ligand-receptor complex. mdpi.com
Steric Van der Waals VolumeDetermines the steric fit within the binding pocket; bulky groups in specific positions can enhance or decrease activity. nih.govmdpi.com
Hydrophobic LogP (Partition Coefficient)Affects membrane permeability and hydrophobic interactions within the binding site; increased hydrophobicity often correlates with higher activity. nih.gov
Topological Polar Surface Area (PSA)Influences cell permeability and overall bioavailability. researchgate.net

This table is a representative summary based on general QSAR principles and findings for other heterocyclic compounds. nih.govnih.govmdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Stability

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide deep insights into its interaction with a biological target, such as a protein kinase or receptor, revealing the stability of the binding and the dynamic behavior of the complex. nih.govrsc.org

The process typically begins after a plausible binding pose is predicted using molecular docking. An MD simulation is then run for a significant duration (e.g., hundreds of nanoseconds) to observe the conformational changes of both the ligand and the protein. nih.gov Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD) : This metric is used to measure the average change in the displacement of a selection of atoms over time. A stable RMSD value for the protein-ligand complex suggests that the system has reached equilibrium and the binding is stable. nih.gov

Root Mean Square Fluctuation (RMSF) : RMSF is calculated for individual amino acid residues in the protein. It helps identify which parts of the protein are flexible and which are stable upon ligand binding. High fluctuations in certain residues might indicate their involvement in the binding event. nih.gov

Hydrogen Bond Analysis : This analysis tracks the formation and breakage of hydrogen bonds between the ligand and the protein over the course of the simulation, identifying the key interactions that stabilize the complex. nih.gov

In the context of this compound, MD simulations could confirm whether the bromine atom and the dione oxygens form stable hydrogen bonds with specific amino acid residues (like lysine or glycine) in a target's active site, thereby validating its mechanism of action at an atomic level. nih.gov

Structure Activity Relationship Sar Studies of Pyrido 1,2 C Pyrimidine 1,3 Dione Derivatives

Influence of Substituents on the Pyrido[1,2-c]pyrimidine (B1258497) Core on Biological Activity

The biological activity of compounds featuring the pyrido[1,2-c]pyrimidine-1,3-dione core is significantly influenced by the nature and position of various substituents. Studies have explored modifications at several positions, revealing key insights into the structural requirements for different biological targets.

One area of focus has been the substitution at the 4-position of the pyrido[1,2-c]pyrimidine system. For instance, a series of 4-aryl-2H-pyrido[1,2-c]pyrimidine-1,3-dione derivatives were synthesized and evaluated for their affinity for serotonin (B10506) 5-HT1A and α1-adrenergic receptors. nih.gov In this series, the nature of the substituent on the 4-aryl ring played a crucial role in modulating receptor affinity and selectivity. The presence of an ortho-substituent on the phenyl ring was found to be a key determinant of activity. nih.gov

Furthermore, the degree of saturation of the pyridine (B92270) ring within the pyrido[1,2-c]pyrimidine core has been shown to impact biological activity. Comparison between 4-aryl-2H-pyrido[1,2-c]pyrimidine and 4-aryl-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivatives revealed that the saturation of the pyridine ring influences receptor binding affinities. nih.gov

In a different study focusing on antiarrhythmic agents, 4,4-disubstituted hexahydro-3H-pyrido[1,2-c]pyrimidin-3-ones were prepared and evaluated. The nature of the disubstitution at the 4-position was found to be critical for the pharmacological profile, with methyl-substituted compounds showing favorable antiarrhythmic activity. nih.gov

Role of Halogenation (e.g., Bromine at the 5-position) in Modulating Activity and Selectivity

While specific studies detailing the role of a bromine substituent at the 5-position of the pyrido[1,2-c]pyrimidine-1,3-dione core are not extensively available in the reviewed literature, the introduction of halogens is a well-established strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. Halogen atoms, such as bromine, can influence a molecule's activity and selectivity through several mechanisms.

Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electron distribution within the aromatic system of the pyrido[1,2-c]pyrimidine core. This can affect the pKa of nearby functional groups and influence the molecule's ability to participate in hydrogen bonding or other electronic interactions with a biological target.

Lipophilicity: The introduction of a bromine atom generally increases the lipophilicity of a molecule. This can impact its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cell membranes and the blood-brain barrier. Increased lipophilicity can sometimes lead to enhanced binding to hydrophobic pockets within a receptor or enzyme.

Steric Effects: The size of the bromine atom can introduce steric bulk, which may either promote or hinder binding to a target, depending on the topography of the binding site. A strategically placed bromine atom can orient the molecule within the binding pocket to optimize interactions with key residues.

Halogen Bonding: A bromine atom can participate in halogen bonding, a non-covalent interaction between the electrophilic region on the halogen and a nucleophilic site on the biological target, such as a carbonyl oxygen or a nitrogen atom. This type of interaction can contribute significantly to binding affinity and selectivity.

In the broader context of pyrimidine (B1678525) derivatives, halogenation at the 5-position is a common modification to enhance biological activity. For instance, 5-halogenated pyrimidines are known to exhibit anticancer and antiviral properties. nih.gov The introduction of a bromo substituent on the meta position of aminopyrimidines has been shown to result in appreciable antibacterial activity against E. coli. nih.gov While these examples are not directly on the pyrido[1,2-c]pyrimidine scaffold, they highlight the potential for a 5-bromo substituent to positively modulate biological activity. Further investigation is required to specifically elucidate the role of bromine at the 5-position of the pyrido[1,2-c]pyrimidine-1,3-dione core in modulating activity and selectivity for various biological targets.

Stereochemical Requirements for Receptor Binding and Biological Potency

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with biological targets, which are themselves chiral. For pyrido[1,2-c]pyrimidine-1,3-dione derivatives, stereochemistry plays a crucial role in defining their receptor binding affinity and biological potency.

A significant study in this area focused on a series of 1,3-dioxoperhydropyrido[1,2-c]pyrimidine derivatives as cholecystokinin-A (CCK-A) receptor antagonists. nih.gov This research demonstrated highly strict stereochemical requirements for both binding potency and selectivity. The investigation of eight diastereoisomers revealed that the relative stereochemistry at the chiral centers within the bicyclic perhydropyrido[1,2-c]pyrimidine core was essential. Specifically, a 4a,5-trans disposition of the substituents on the bicyclic system was found to be crucial for high-affinity binding to the CCK-A receptor. nih.gov

Furthermore, the chirality of the substituents attached to the core also played a vital role. For instance, the presence of an L-tryptophan moiety was essential for potent and selective CCK-A antagonism. nih.gov The combination of the correct stereochemistry in both the core scaffold and its substituents led to a compound with nanomolar affinity for the CCK-A receptor and over 8000-fold selectivity compared to the CCK-B receptor. nih.gov

These findings highlight that even subtle changes in the spatial arrangement of functional groups can lead to dramatic differences in biological activity. The precise orientation of key interacting groups is necessary to achieve optimal complementarity with the receptor's binding site.

Comparative SAR Analysis with Other Pyrido[d]pyrimidine Isomers

Pyrido[2,3-d]pyrimidines: This is one of the most extensively studied isomers and is a core component of numerous kinase inhibitors. nih.govnih.govnih.gov The SAR of this scaffold often revolves around substitutions at the 2, 4, and 7-positions, which are crucial for binding to the ATP-binding site of kinases. For example, in a series of eEF-2K inhibitors based on the pyrido[2,3-d]pyrimidine-2,4-dione core, structural modifications at three different regions of the molecule were explored to understand the binding pocket. nih.govnih.gov

Pyrido[3,2-d]pyrimidines: This isomer has been investigated for its potential as phosphodiesterase type 4 (PDE4) inhibitors. nih.gov In these derivatives, the gem-dimethylcycloalkyl moiety fused to the pyridine ring was identified as a key element for achieving high affinity for the enzyme.

Pyrido[3,4-d]pyrimidines: These have been explored as antagonists of the human chemokine receptor CXCR2. mdpi.com SAR studies on this scaffold revealed that the substitution pattern on the pyridine moiety is critical for activity, with a 6-furanyl-substituted analogue showing notable antagonistic potency.

Pyrido[4,3-d]pyrimidines: This scaffold has been incorporated into novel inhibitors of KRAS-G12D, a challenging cancer target. nih.gov

In contrast, the SAR of pyrido[1,2-c]pyrimidines has been explored in the context of antiarrhythmic agents and ligands for serotonin receptors. nih.govnih.gov For these compounds, substitutions at the 4-position and the stereochemistry of the saturated ring system are critical determinants of activity.

A key difference in the SAR profiles of these isomers lies in the directionality of the hydrogen bond donors and acceptors presented by the core heterocycle. The positions of the nitrogen atoms dictate the regions of the molecule that can engage in crucial interactions with the target protein. For instance, the arrangement of nitrogens in the pyrido[2,3-d]pyrimidine (B1209978) core is well-suited for mimicking the hinge-binding interactions of ATP in kinases, a feature that may not be as readily replicated by the pyrido[1,2-c]pyrimidine scaffold. Conversely, the stereochemical features of the saturated pyrido[1,2-c]pyrimidine system offer opportunities for creating specific three-dimensional pharmacophores that may not be accessible with the more planar aromatic pyrido[d]pyrimidine isomers.

Development of Lead Compounds through Rational Design

The development of lead compounds based on the pyrido[1,2-c]pyrimidine-1,3-dione scaffold has benefited from rational design approaches, where structural information of the target and an understanding of SAR principles guide the synthesis of new, more potent, and selective molecules.

An example of rational design can be inferred from the development of dual-acting ligands for the serotonin transporter (SERT) and 5-HT1A receptors. nih.gov Researchers designed and synthesized novel derivatives of 4-aryl-2H-pyrido[1,2-c]pyrimidine based on previously identified lead compounds that exhibited high affinity for both targets. The design strategy involved introducing a 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) moiety, a known pharmacophore for these targets, onto the pyrido[1,2-c]pyrimidine scaffold. nih.gov This approach aimed to combine the favorable properties of both structural motifs to create hybrid molecules with the desired dual activity.

The subsequent SAR studies, which investigated the effect of substituents on the 4-aryl ring and the degree of saturation of the pyridine ring, provided further insights for lead optimization. For instance, the observation that ortho-substitution on the 4-aryl ring generally increased 5-HT1A receptor affinity provided a clear direction for the design of future analogues. nih.gov

Another aspect of rational design involves considering the physicochemical properties of the designed molecules. For the 4-aryl-2H-pyrido[1,2-c]pyrimidine derivatives, calculated logP (cLogP) values were taken into account to ensure that the designed compounds had properties consistent with good membrane permeability, a crucial factor for CNS-acting drugs. nih.gov

While specific examples of rational design focusing on the 5-bromo-pyrido[1,2-c]pyrimidine-1,3-dione were not prominent in the reviewed literature, the principles of rational design are broadly applicable. The introduction of a bromine atom at the 5-position could be a rational design strategy to probe for halogen bonding interactions, enhance lipophilicity, or modulate the electronic properties of the scaffold in a targeted manner to improve affinity and selectivity for a specific biological target.

The iterative process of design, synthesis, and biological evaluation, guided by SAR and structural biology insights, is a powerful strategy for the development of novel therapeutic agents based on the pyrido[1,2-c]pyrimidine-1,3-dione core.

Biological Activities in Vitro and Pre Clinical Investigations of Pyrido 1,2 C Pyrimidine 1,3 Dione Derivatives

Anticancer Activity Studies (In Vitro Cell Line Assays)

Derivatives of the pyrido[2,3-d]pyrimidine (B1209978) core have been a major focus of anticancer research due to their ability to interfere with the growth and proliferation of cancer cells. researchgate.netrsc.org

Numerous studies have demonstrated the potent cytotoxic effects of pyrido[2,3-d]pyrimidine derivatives against a variety of human cancer cell lines. The antiproliferative activity is often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

For instance, a series of novel pyrido[2,3-d]pyrimidine derivatives were synthesized and tested against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines. mdpi.com Several of these compounds exhibited potent cytotoxic activity, with some showing higher efficacy than the reference drug, doxorubicin. mdpi.com In another study, compounds were screened against breast (MCF-7), prostate (PC-3), and lung (A-549) cancer cell lines, with derivatives 6b , 6e , and 8d identified as particularly active. nih.gov Similarly, newly synthesized compounds showed significant antiproliferative activity against MCF-7 and normal RPE-1 cell lines, with IC50 values ranging from 6.2 to 15.1 μM for MCF-7. nih.gov Another investigation found that compounds 4 and 11 displayed remarkable cytotoxicity against MCF-7 cells (IC50 values of 0.57 μM and 1.31 μM, respectively) and HepG2 cells (IC50 values of 1.13 μM and 0.99 μM, respectively). nih.govresearchgate.net

CompoundCell LineIC50 (µM)Source
5a MCF-71.77 mdpi.com
5e MCF-71.39 mdpi.com
6b HepG22.68 mdpi.com
5a HepG22.71 mdpi.com
7a NCI-H4601.98 mdpi.com
7a HepG22.20 mdpi.com
7a HCT-1162.54 mdpi.com
7d NCI-H4601.80 mdpi.com
7d HepG22.00 mdpi.com
7d HCT-1162.10 mdpi.com
8a PC-32.70 nih.gov
8b PC-33.12 nih.gov
9a PC-33.42 nih.gov
4 MCF-70.57 nih.govresearchgate.net
11 MCF-71.31 nih.govresearchgate.net
4 HepG21.13 nih.govresearchgate.net
11 HepG20.99 nih.govresearchgate.net
10c Panc1 (KRAS-G12D)1.40 mdpi.com

This table is interactive. You can sort and filter the data.

Beyond simply halting proliferation, a key mechanism of action for many pyrido[2,3-d]pyrimidine derivatives is the induction of apoptosis, or programmed cell death. nih.gov This process is crucial for eliminating cancerous cells.

Studies have shown that certain derivatives can trigger apoptosis through various cellular mechanisms. For example, compounds 6b and 8d were found to induce apoptosis in PC-3 and MCF-7 cells, respectively. nih.gov This was achieved by activating pro-apoptotic proteins like Bax and p53, while down-regulating the anti-apoptotic protein Bcl2. nih.gov Furthermore, compound 8a was shown to arrest the cell cycle in the pre-G1 phase and significantly induce apoptosis in PC-3 cells, which was correlated with a 5.3-fold increase in the level of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Another potent derivative, compound 4 , significantly activated apoptosis in MCF-7 cells, increasing the total apoptosis rate to 36.14% compared to 0.62% in control cells. nih.govresearchgate.net This compound also caused cell cycle arrest at the G1 phase, preventing the cells from proceeding to DNA synthesis and division. nih.govresearchgate.net

The anticancer effects of pyridopyrimidine derivatives are often rooted in their ability to inhibit specific enzymes that are critical for cancer cell survival and growth. rsc.org This class of compounds has been extensively investigated as inhibitors of protein kinases, particularly those in the tyrosine kinase and PI3K/mTOR pathways. rsc.orgnih.gov

Tyrosine Kinases: Several derivatives have been identified as potent inhibitors of receptor tyrosine kinases such as Fibroblast Growth Factor Receptor (FGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR). rsc.orgnih.gov For instance, compound 8a demonstrated high inhibitory activity against both wild-type EGFR (EGFRWT) and its resistant mutant form EGFRT790M, with IC50 values of 0.099 µM and 0.123 µM, respectively. nih.gov

PI3K/mTOR: The Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR) are central components of a signaling pathway that is frequently overactive in cancer. mdpi.com Pyrido[3,2-d]pyrimidines have been synthesized as inhibitors of PI3K. researchgate.net Thienopyrimidine derivatives, which are structurally related, are also well-known PI3K/mTOR inhibitors. mdpi.com Additionally, certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase, a downstream target that contributes to cell survival and proliferation. nih.govresearchgate.net Compounds 4 and 10 showed exceptional PIM-1 kinase inhibition with IC50 values of 11.4 nM and 17.2 nM. nih.govresearchgate.net

By inhibiting key enzymes like tyrosine kinases and PI3K, pyrido[2,3-d]pyrimidine derivatives can effectively disrupt the downstream signaling cascades that drive cancer progression. The inhibition of these enzymes blocks the phosphorylation events that transmit growth and survival signals within the cell.

For example, the inhibition of FGF, VEGF, and PDGF receptors by a pyrido[2,3-d]pyrimidine scaffold led to the reduced activation of downstream pathways, including the MAPK pathway (ERK, JNK) and the PI3K/AKT pathway. nih.gov The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation and survival, and its inhibition is a key strategy in cancer therapy. mdpi.com By blocking this pathway, these compounds can effectively cut off the signals that tell cancer cells to grow, divide, and survive, ultimately leading to the antiproliferative and apoptotic effects observed in cell line assays.

Antimicrobial and Antifungal Evaluations (In Vitro)

In addition to their anticancer properties, various pyridopyrimidine derivatives have been evaluated for their ability to combat microbial infections.

In vitro screening has revealed that some pyridopyrimidine derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria.

One study synthesized a series of pyrido[2,3-d]pyrimidine derivatives and tested them against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), finding that the compounds exhibited weak to good activity compared to the standard drug gentamicin. researchgate.net Another investigation of novel quinoline-pyrido[2,3-d]pyrimidinone derivatives found that several compounds showed excellent antimicrobial activity, with MIC values ranging from 1 to 5 µmol/mL against various bacterial and fungal strains. mdpi.com

Compound Class/DerivativeBacterial StrainActivity (MIC)Source
Pyrido[2,3-d]pyrimidine derivativesStaphylococcus aureus (Gram +)Weak to good researchgate.net
Pyrido[2,3-d]pyrimidine derivativesEscherichia coli (Gram -)Weak to good researchgate.net
Pyrrolobenzothiazole 9d Staphylococcus aureus (Gram +)4-10 µmol/L nih.gov
Pyrrolobenzothiazole 9d Bacillus subtilis (Gram +)4-10 µmol/L nih.gov
Pyrrolobenzothiazole 9d Escherichia coli (Gram -)4-10 µmol/L nih.gov
Quinoline-pyrido[2,3-d]pyrimidinone 10-14 Various bacteria1-5 µmol/mL mdpi.com

This table is interactive. You can sort and filter the data.

Efficacy Against Fungal Strains

Research into the antifungal properties of compounds containing the pyrimidine (B1678525) nucleus has identified promising activity in certain complex derivatives. A novel series of spiro[indoline-3,2'-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidin]-2(1H)-one derivatives, which contain a pyrimido[1,2-a]pyrimidine core structurally related to the pyrido[1,2-c]pyrimidine (B1258497) system, were synthesized and evaluated for their antifungal potential. nih.gov

In vitro testing using disc diffusion and modified microdilution methods showed that these compounds possess broad-spectrum antifungal activity. nih.gov Specifically, derivatives designated as 9a-9d demonstrated potent activity against the dermatophytes Trichophyton rubrum and Trichophyton mentagrophytes, as well as the opportunistic yeast Candida albicans. nih.gov The activity of these compounds was significant when compared to the standard reference drug, ketoconazole. Furthermore, the synthesized compounds retained significant efficacy against drug-resistant fungal variants. The proposed mechanism of action for these derivatives is the inhibition of chitin (B13524) synthase, a crucial enzyme for fungal cell wall integrity. nih.gov

Antiviral Properties (In Vitro)

The antiviral potential of pyrido[1,2-c]pyrimidine-1,3-dione derivatives is an area of scientific investigation, with studies exploring their ability to interfere with viral life cycles.

Interference with Viral Replication Mechanisms

While direct studies on 5-Bromopyrido[1,2-c]pyrimidine-1,3-dione are limited, the broader class of pyrimidine analogues is known to possess antiviral properties by targeting fundamental cellular pathways required for viral propagation. One established mechanism for broad-spectrum antiviral activity is the inhibition of the de novo pyrimidine biosynthesis pathway. nih.gov Viruses are highly dependent on host cell nucleotide pools for the rapid replication of their genetic material. nih.govnih.gov By inhibiting key enzymes in pyrimidine synthesis, such as dihydroorotate (B8406146) dehydrogenase (DHODH), these compounds can deplete the necessary building blocks (e.g., uracil) for RNA and DNA synthesis, thereby halting the replication of a wide range of both RNA and DNA viruses. nih.gov

Although not the same isomeric scaffold, related compounds like pyrido[2,3-d]pyrimidine derivatives have been specifically investigated for activity against viruses such as SARS-CoV-2. irispublishers.com This suggests that the pyridopyrimidine framework is a viable starting point for the development of agents that interfere with viral replication.

Modulation of Host Cell Responses

Currently, detailed in vitro studies describing the specific modulation of host cell responses to viral infection by this compound or its direct derivatives are not extensively documented in publicly available research literature. The primary focus of existing research has been on direct antiviral mechanisms or other therapeutic targets.

Receptor Binding and Ligand Affinity Studies (In Vitro Radioligand Binding Assays)

Derivatives of the pyrido[1,2-c]pyrimidine scaffold have been the subject of intensive investigation in neuroscience, particularly for their interaction with key components of the serotonergic system. Radioligand binding assays have been instrumental in quantifying their affinity for various serotonin (B10506) receptors and the serotonin transporter. nih.govnih.gov

Serotonin Receptor Affinities (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7)

A series of novel 4-aryl-2H-pyrido[1,2-c]pyrimidine derivatives demonstrated very high binding affinities for the 5-HT1A receptor in vitro. nih.govnih.gov For a range of these compounds, the inhibition constant (Ki) was in the low nanomolar range, indicating potent interaction. nih.gov Extended binding profiles were conducted for selected compounds, revealing very high affinities for the 5-HT2A receptor as well. nih.govnih.gov For instance, compound 6a (4-Phenyl-2-{4-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-piperidyl]butyl}-pyrido[1,2-c]pyrimidine-1,3-dione) showed high affinity not only for 5-HT1A and 5-HT2A receptors but also for the 5-HT7 receptor. nih.gov In contrast, the affinity for the 5-HT6 receptor was moderate for the tested compounds. nih.govnih.gov These findings highlight the potential of this chemical class to act as ligands for multiple serotonin receptors, a characteristic of some modern antidepressant and antipsychotic medications. nih.gov

Serotonin Transporter (SERT) Binding

The same series of 4-aryl-2H-pyrido[1,2-c]pyrimidine derivatives were evaluated for their ability to bind to the serotonin transporter (SERT), a primary target for many antidepressant drugs. nih.govscience24.com The in vitro radioligand binding assays showed that most of the tested compounds had generally low affinity for SERT. nih.govnih.gov However, notable exceptions were observed. Compound 6a , for example, displayed a high binding affinity for SERT in addition to its potent receptor interactions. nih.gov This dual activity—targeting both 5-HT1A receptors and SERT—is a sought-after profile in the development of new treatments for depressive disorders. nih.govbohrium.com The saturation level of the pyrido[1,2-c]pyrimidine core was found to influence binding, with hydrogenated (tetrahydropyrido) derivatives showing enhanced affinity for both 5-HT1A and SERT compared to their unsaturated precursors, likely due to increased structural flexibility. bohrium.com

Table 1: In Vitro Receptor and Transporter Binding Affinities of Selected Pyrido[1,2-c]pyrimidine Derivatives

Compound ID Receptor/Transporter Binding Affinity (Ki, nM)
6a 5-HT1A 1.8
5-HT2A 4.2
5-HT6 179.0
5-HT7 37.0
SERT 50.0
6d 5-HT1A 2.5
5-HT2A 11.0
5-HT6 134.0
5-HT7 115.0
SERT >1000
7g 5-HT1A 5.0
5-HT2A 1.3
5-HT6 450.0
5-HT7 20.0
SERT 43.0
7i 5-HT1A 9.5
5-HT2A 4.1
5-HT6 211.0
5-HT7 101.0
SERT >1000

Data sourced from Stawska et al. (2021). nih.gov

Compound Names Table

Name
This compound
4-Phenyl-2-{4-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-piperidyl]butyl}-pyrido[1,2-c]pyrimidine-1,3-dione
Dihydroorotate
Ketoconazole
Serotonin
Uracil (B121893)

Dopamine (B1211576) D2 Receptor Binding

Research into the interaction of pyrido[1,2-c]pyrimidine derivatives with dopamine D2 receptors has revealed significant binding affinities for certain analogues. A study involving novel 4-aryl-2H-pyrido[1,2-c]pyrimidine and 4-aryl-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivatives, which incorporate a 6-fluoro-3-(4-piperidynyl)-1,2-benzisoxazole moiety, demonstrated very high affinities for the D2 receptor. nih.gov Specifically, four selected compounds from this series were shown to bind effectively to the D2 receptor, alongside other serotonergic receptors. nih.gov The affinity of these compounds for the D2 receptor highlights a potential area for the development of novel antipsychotic agents, as disturbed dopaminergic neurotransmission is a key factor in the pathophysiology of depression and schizophrenia. nih.gov

CompoundStructure TypeDopamine D2 Receptor Affinity (Ki, nM)
6a4-aryl-2H-pyrido[1,2-c]pyrimidine1.1
6d4-aryl-2H-pyrido[1,2-c]pyrimidine1.7
7g4-aryl-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine1.1
7i4-aryl-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine1.5

Cholecystokinin-A (CCK-A) Receptor Antagonism

A series of 1,3-dioxoperhydropyrido[1,2-c]pyrimidine derivatives have been identified as potent and selective non-peptide antagonists for the cholecystokinin-A (CCK-A) receptor. nih.gov Structure-activity relationship studies revealed that the stereochemistry of the molecule is crucial for its binding affinity and selectivity. nih.govnih.gov

One of the most potent compounds identified, (4aS,5R)-2-benzyl-5-[N-[(tert-butoxycarbonyl)-L-tryptophyl]-amino]-1,3-dioxoperhydropyrido[1,2-c]pyrimidine, demonstrated nanomolar affinity for the CCK-A receptor and was over 8000-fold more potent for the CCK-A receptor than the CCK-B receptor. nih.gov Further modifications to the pyrido[1,2-c]pyrimidine scaffold, such as replacing the 1-oxo group with a thioxo group, led to the discovery of a compound with subnanomolar affinity (IC50 = 0.09 nM). nih.gov These compounds act as functional antagonists by inhibiting the CCK-8-evoked release of amylase from pancreatic acinar cells. nih.govnih.gov

CompoundModificationCCK-A Receptor Affinity (IC50, nM)CCK-A/CCK-B Selectivity
(4aS,5R)-2-benzyl-5-[N-[(tert-butoxycarbonyl)-L-tryptophyl]-amino]-1,3-dioxoperhydropyrido[1,2-c]pyrimidineParent Dioxo1.2>8000
1-Thioxo analogue 5a1-Oxo replaced by 1-Thioxo0.09>10000

Enzyme Inhibition Beyond Kinases (e.g., Alpha-Amylase, Dihydrofolate Reductase)

While specific studies on this compound's direct inhibition of alpha-amylase and dihydrofolate reductase (DHFR) are limited, research on the broader pyrimidine and pyridopyrimidine classes provides valuable insights.

Alpha-Amylase Inhibition: Various pyrimidine derivatives have been investigated as potential inhibitors of α-amylase, a key enzyme in carbohydrate metabolism. For instance, a series of novel pyrimidine derivatives showed inhibitory activity against α-amylase, with the most potent compound exhibiting an IC50 value of 11.13 ± 0.12 µM. mdpi.com Another study on pyrazolo[3,4-d]pyrimidine derivatives found a compound with an IC50 of 134.30 μM for α-amylase. eurjchem.com These findings suggest that the pyrimidine scaffold is a viable starting point for designing α-amylase inhibitors, although specific testing on pyrido[1,2-c]pyrimidine-1,3-dione derivatives is needed.

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer agents. nih.govmdpi.com Numerous DHFR inhibitors are based on the 2,4-diaminopyrimidine (B92962) structure. researchgate.net Studies on related pyridopyrimidine isomers have shown potent DHFR inhibitory activity. For example, substituted 2H-pyrido[1,2-a]pyrimidin-2-ones have demonstrated submicromolar inhibition against human DHFR (hDHFR), with one compound showing an IC50 of 3.1 μM. nih.gov Similarly, a series of 6-substituted pyrido[3,2-d]pyrimidines yielded a highly potent rhDHFR inhibitor with an IC50 of 0.06 µM. nih.gov These results indicate the potential of the pyridopyrimidine core, including the [1,2-c] isomer, for DHFR inhibition.

In Vitro Studies on Anti-inflammatory Potential

The anti-inflammatory properties of pyrido[1,2-c]pyrimidine derivatives have been demonstrated in several in vitro models. A study on various pyrido[1,2-c]pyrimidines showed their ability to inhibit the generation of prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov PGE2 is a key mediator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs. nih.gov The inhibition of PGE2 production is attributed to the suppression of the cyclooxygenase-2 (COX-2) enzyme. nih.govnih.gov

Furthermore, certain derivatives were found to be potent scavengers of superoxide (B77818) anions in human neutrophils. nih.gov The dual action of inhibiting PGE2 production and scavenging reactive oxygen species suggests that these compounds may exert their anti-inflammatory effects through multiple mechanisms. nih.gov

Compound SeriesIn Vitro ModelObserved EffectPotential Mechanism
Pyrido[1,2-c]pyrimidinesLPS-stimulated RAW 264.7 macrophagesInhibition of PGE2 generationCOX-2 enzyme inhibition
Compound 5cHuman neutrophilsStrong scavenger of superoxide anionFree radical scavenging

Advanced Applications in Chemical Synthesis and Medicinal Chemistry Research

5-Bromopyrido[1,2-c]pyrimidine-1,3-dione as a Versatile Building Block in Heterocyclic Synthesis

The utility of a building block in organic synthesis is defined by its ability to reliably participate in a range of chemical reactions to introduce new functional groups and build new chemical bonds. This compound is particularly valuable in this regard due to the presence of the C5-bromo substituent on the electron-deficient pyridine (B92270) ring. This feature makes the compound an excellent substrate for numerous transition-metal-catalyzed cross-coupling reactions, which are cornerstone technologies in modern synthetic chemistry. nih.gov

The reactivity of aryl and heteroaryl halides in such reactions is well-documented, and these principles can be extended to the this compound scaffold. rsc.orgresearchgate.net Palladium-catalyzed reactions, in particular, offer a predictable and high-yielding pathway to form new carbon-carbon and carbon-heteroatom bonds at the C5-position. nih.govsci-hub.se This versatility allows for the systematic and modular synthesis of a vast array of derivatives, each with potentially unique biological or material properties. For instance, the Suzuki-Miyaura coupling can introduce diverse aryl or heteroaryl groups, the Sonogashira coupling can install alkynyl moieties for further functionalization, and the Buchwald-Hartwig amination can form bonds with a wide range of amines. researchgate.netwikipedia.orgwikipedia.org

The table below summarizes the potential transformations of the 5-bromo group, underscoring the compound's role as a versatile synthetic intermediate.

Cross-Coupling Reaction Catalyst System (Typical) Reactant Bond Formed Potential Product Class
Suzuki-MiyauraPd(0) / Ligand, BaseAryl/Heteroaryl Boronic Acid or EsterC-C (sp²)5-Aryl/Heteroaryl-pyrido[1,2-c]pyrimidines
SonogashiraPd(0) / Cu(I) co-catalyst, BaseTerminal AlkyneC-C (sp)5-Alkynyl-pyrido[1,2-c]pyrimidines
Buchwald-Hartwig AminationPd(0) / Ligand, BasePrimary/Secondary AmineC-N5-Amino-pyrido[1,2-c]pyrimidines
HeckPd(0) / Ligand, BaseAlkeneC-C (sp²)5-Alkenyl-pyrido[1,2-c]pyrimidines
StillePd(0) / LigandOrganostannaneC-C5-Alkyl/Aryl/Alkenyl-pyrido[1,2-c]pyrimidines
Carbonylative CouplingPd(0) / Ligand, CO sourceAlcohol / AmineC-C=O5-Ester/Amide-pyrido[1,2-c]pyrimidines

This interactive table illustrates the synthetic potential of this compound in various cross-coupling reactions.

Design and Synthesis of Complex Polycyclic Systems Incorporating the Pyrido[1,2-c]pyrimidine (B1258497) Scaffold

The development of novel polycyclic and fused heterocyclic systems is a major focus in medicinal chemistry, as these rigid scaffolds can orient substituents in precise three-dimensional arrangements, leading to high-affinity interactions with biological targets. tandfonline.comijpsjournal.com The pyrido[1,2-c]pyrimidine framework serves as an excellent starting point for the construction of more elaborate, multi-ring structures.

This compound is an ideal precursor for such endeavors. The C5-bromo group can be leveraged in intramolecular cyclization strategies to forge new rings. For example, a two-step sequence could involve an initial Sonogashira coupling to introduce a terminal alkyne, followed by an intramolecular reaction (such as a Heck reaction or electrophilic cyclization) with another part of the molecule to form a new fused ring. researchgate.net Similarly, an initial Suzuki coupling could introduce a substituent bearing a reactive group (e.g., a protected amine or a halide), setting the stage for a subsequent intramolecular cyclization to build complex polycyclic systems like pyridothienopyrimidines or other fused heterocycles. tandfonline.commdpi.com Palladium-catalyzed intramolecular cross-dehydrogenative coupling represents another advanced strategy for creating fused systems from suitably functionalized precursors. nih.gov

The following table presents examples of complex polycyclic scaffolds whose synthesis could be envisioned starting from derivatives of this compound.

Target Polycyclic System Key Synthetic Strategy Description
Fused PyrrolopyridopyrimidineIntramolecular Heck ReactionA C5-alkenyl group with a tethered amine could cyclize onto the pyrimidine (B1678525) ring.
Fused ThienopyridopyrimidineIntramolecular C-S CouplingA C5-aryl group bearing an ortho-thiol could undergo intramolecular cyclization.
Fused PyridopyridopyrimidineIntramolecular Suzuki or Stille CouplingA second reactive halide on a C5-aryl substituent allows for intramolecular ring closure.
Benzo[c]pyrido[1,2-c]pyrimidineIntramolecular C-H ArylationDirect cyclization of a C5-phenyl group onto the C4 position of the pyridine ring.

This interactive table outlines potential strategies for synthesizing complex polycyclic systems based on the pyrido[1,2-c]pyrimidine scaffold.

Development of Chemical Probes for Biological Research

Chemical probes are indispensable tools in chemical biology for interrogating the function of proteins and other biomolecules within their native environment. acs.org An effective chemical probe requires a core scaffold that can be selectively modified to incorporate reporter tags (like fluorophores or biotin) or reactive groups for covalent labeling, without compromising its binding affinity for the target.

This compound is a promising starting material for the synthesis of chemical probes. The C5-bromo position is a key site for introducing a linker moiety that can be subsequently functionalized. A particularly powerful strategy involves the Sonogashira cross-coupling reaction to install a terminal alkyne. wikipedia.orgnih.govnih.gov This alkyne serves as a versatile handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and chemoselective attachment of various reporter tags or affinity labels. nih.gov This modular approach enables the creation of a suite of probes from a common alkynyl-pyridopyrimidine intermediate, facilitating the study of its biological targets. For example, a fluorescently labeled probe could be used in cellular imaging to visualize the subcellular localization of a target protein, while a biotinylated probe could be used for affinity purification and identification of binding partners. nih.gov

Applications in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to rapidly generate libraries of structurally complex and diverse small molecules to explore novel areas of chemical space and identify new biological activities. researchgate.net This strategy relies on the use of versatile building blocks that can undergo a variety of transformations to produce a wide range of different molecular scaffolds.

The this compound scaffold is an excellent candidate for DOS campaigns. nih.gov The C5-bromo group acts as a key diversification point, enabling a multitude of palladium-catalyzed cross-coupling reactions to be performed in parallel, thereby introducing a wide array of substituents (R¹) and creating significant diversity around the core. acs.orgresearchgate.net Furthermore, the dione (B5365651) functionality within the pyrimidine ring offers additional sites for chemical modification, potentially through condensation or alkylation reactions, to introduce a second vector of diversity (R²). A hypothetical DOS workflow could involve:

Core Elaboration: Performing a suite of different cross-coupling reactions on the C5-bromo position to generate a library of 5-substituted intermediates.

Scaffold Modification: Subjecting these intermediates to various reaction conditions that modify the dione moiety or other parts of the heterocyclic core.

Cyclization/Rearrangement: Employing reactions that induce skeletal transformations, converting the initial pyrido[1,2-c]pyrimidine scaffold into new polycyclic or spirocyclic systems.

This approach would allow for the efficient generation of a large library of compounds with high skeletal and appendage diversity, ideal for screening against a wide range of biological targets to discover novel therapeutic leads or chemical probes. nih.gov

Future Research Directions and Unresolved Challenges

Exploration of Novel Synthetic Pathways for 5-Bromopyrido[1,2-c]pyrimidine-1,3-dione

The advancement of synthetic organic chemistry offers new avenues for the efficient and environmentally friendly synthesis of this compound. A primary challenge is to develop pathways that are not only high-yielding but also adhere to the principles of green chemistry.

Future research should concentrate on:

Multicomponent Reactions (MCRs): Designing one-pot, three- or four-component reactions can significantly improve efficiency by reducing the number of synthetic steps, purification processes, and waste generation. researchgate.netresearchgate.net The Biginelli reaction, a classic MCR for pyrimidine (B1678525) synthesis, could be adapted for this specific scaffold. researchgate.net

Nano-catalysis: The use of nano-catalysts, such as nano-MgO or magnetic nanoparticle-based catalysts, presents a promising strategy. rsc.org These catalysts offer high efficiency, enhanced yields, simple product workup, and reusability, while often allowing for reactions in greener solvents like water or ethanol. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the synthesis of various pyridopyrimidine derivatives. nih.govnih.gov Applying this technology could optimize the synthesis of the target compound, making the process more time- and energy-efficient. nih.gov

Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to improved yields, higher purity, and safer reaction conditions compared to traditional batch processes.

Synthetic ApproachPotential AdvantagesRelevant Compounds/Scaffolds
Multicomponent Reactions Fewer steps, reduced waste, operational simplicity. researchgate.netresearchgate.netTetrahydropyrido[2,3-d]pyrimidines, Pyrido[1,2-a]pyrimido[4,5-d]pyrimidines. researchgate.netrsc.org
Nano-catalysis High efficiency, catalyst reusability, green solvents. rsc.orgTetrahydro-pyridopyrimidines, Indole-incorporated pyridopyrimidines. rsc.org
Microwave-Assisted Synthesis Reduced reaction times, increased yields. nih.govnih.govPyridodipyrimidines, various Pyridopyrimidine derivatives. nih.govnih.gov
Flow Chemistry Enhanced safety, scalability, high purity.General applicability to heterocyclic synthesis.

Comprehensive Mechanistic Studies of Biological Activities at the Molecular Level

A fundamental challenge is to move beyond identifying biological activity to understanding the precise molecular mechanisms through which this compound exerts its effects. This involves identifying direct binding partners and characterizing the downstream signaling consequences of these interactions.

Key research directions include:

Target Deconvolution: Employing chemical proteomics and affinity-based probes to identify the specific protein targets within the cell.

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to solve the structure of the compound in complex with its biological target. This provides invaluable insight into the binding mode and the specific molecular interactions that drive affinity and selectivity. acs.org

Biophysical Assays: Utilizing techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding kinetics and thermodynamics of the compound-target interaction.

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the stability of the ligand-protein complex and to understand the dynamic nature of the binding interactions over time. nih.govmdpi.com

High-Throughput Screening and Virtual Screening for New Biological Targets

To unlock the full therapeutic potential of the pyridopyrimidine scaffold, it is crucial to identify novel biological targets beyond those initially discovered. High-throughput screening (HTS) and virtual screening are powerful tools for this purpose.

Future strategies should involve:

High-Throughput Screening (HTS): Screening a library of pyridopyrimidine derivatives, including this compound, against large panels of biological targets, such as kinases or G-protein coupled receptors, to identify unexpected activities. rsc.org

Structure-Based Virtual Screening: Using the three-dimensional structure of known proteins, computational docking can be employed to predict whether the compound is likely to bind to a specific target. nih.govresearchgate.net This has been successfully used to identify pyridopyrimidine derivatives as potential inhibitors of targets like thymidylate synthase and various kinases. nih.govrjptonline.org

Ligand-Based Virtual Screening (Pharmacophore Mapping): In the absence of a target structure, a pharmacophore model can be built based on a set of known active molecules. This model, representing the key chemical features required for activity, can then be used to screen large compound databases for molecules with a similar profile. nih.govresearchgate.net

Advanced Computational Modeling for Optimized Lead Generation

Once a lead compound like this compound is identified, computational modeling becomes essential for its transformation into a viable drug candidate. nih.gov This process, known as lead optimization, aims to improve properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. oncodesign-services.com

Key computational approaches include:

Molecular Docking: To predict how modifications to the lead structure will affect its binding to the target protein, guiding the design of more potent analogs. acs.orgnih.govnih.gov

Free Energy Calculations: Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) provide more accurate predictions of binding affinity changes resulting from chemical modifications, albeit at a higher computational cost. escholarship.org

In Silico ADMET Prediction: Computational models are used to predict properties such as solubility, permeability, metabolic stability, and potential toxicity early in the design cycle, reducing the likelihood of late-stage failures. nih.govresearchgate.net

Application of Artificial Intelligence and Machine Learning in Structure-Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of vast and complex datasets to predict the properties of novel compounds. nih.govarxiv.org

Future applications in the context of this compound research include:

Quantitative Structure-Activity Relationship (QSAR): Developing ML-based QSAR models, such as those using artificial neural networks (ANN) or multiple linear regression (MLR), to establish a mathematical relationship between the chemical structure of pyridopyrimidine derivatives and their biological activity. tandfonline.comscirp.org These models can predict the activity of newly designed compounds before they are synthesized. tandfonline.comscirp.org

Generative Models: Using deep learning architectures, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), to design novel pyridopyrimidine structures that are optimized for specific properties like high target affinity and good drug-likeness.

Reaction Prediction: Employing AI tools to predict the outcomes of chemical reactions or to propose novel, more efficient synthetic routes for the target compound and its derivatives. tandfonline.com

Computational MethodApplication in Drug DiscoveryExample Target Class/Scaffold
Virtual Screening Identification of new biological targets. nih.govresearchgate.netKinases (CDK4/6), Thymidylate Synthase. nih.govnih.gov
Molecular Docking Lead optimization, understanding binding modes. acs.orgnih.govThrombin, PI3K/mTOR. acs.orgnih.gov
QSAR (MLR/ANN) Prediction of biological activity (e.g., anti-inflammatory). tandfonline.comscirp.orgPyrimidine derivatives. tandfonline.comscirp.org
AI/Generative Models Design of novel structures with optimized properties. nih.govGeneral small-molecule drug discovery. nih.gov

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies?

  • Methodological Answer : Nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism) fits dose-response curves. Assess goodness-of-fit via R² and residual plots. Bootstrap resampling quantifies confidence intervals for EC₅₀ values, ensuring robustness against small sample sizes .

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